1-isopropyl-1H-imidazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(2)9-3-6(7(10)11)8-4-9/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCGFENUIALWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654002 | |

| Record name | 1-(Propan-2-yl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917364-12-6 | |

| Record name | 1-(Propan-2-yl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 1-isopropyl-1H-imidazole-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-isopropyl-1H-imidazole-4-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the scarcity of published experimental data for this specific molecule, this document focuses on the foundational importance of its key properties—pKa, lipophilicity (logP/logD), and aqueous solubility. We present authoritative, field-proven experimental protocols for the precise determination of these parameters. The causality behind methodological choices is explained, providing researchers with a self-validating framework for characterization. Furthermore, this guide synthesizes the critical role these properties play in governing a compound's pharmacokinetic and pharmacodynamic profile, thereby offering a predictive lens for its potential utility in drug development.

Introduction and Molecular Overview

This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules. The physicochemical properties of a drug candidate are paramount as they directly influence its absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][2] Understanding these characteristics is a foundational step in rational drug design, enabling scientists to optimize lead compounds and mitigate late-stage attrition in the development pipeline.[3][4]

This guide serves as a practical and theoretical resource for researchers aiming to characterize this compound or structurally similar compounds.

Table 1: Molecular Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | 1-(propan-2-yl)-1H-imidazole-4-carboxylic acid | - |

| CAS Number | 917364-12-6 | [5][6][7] |

| Molecular Formula | C₇H₁₀N₂O₂ | [5][8] |

| Molecular Weight | 154.17 g/mol | [5][8] |

| Canonical SMILES | CC(C)N1C=NC=C1C(=O)O | [5] |

While specific, experimentally-derived physicochemical data for this compound are not widely available in public literature, the following sections detail the gold-standard methodologies for their determination.

Ionization Constant (pKa) Determination

The pKa, or acid dissociation constant, is arguably one of the most critical physicochemical parameters. It dictates the extent of a molecule's ionization at a given pH.[9] This property profoundly impacts solubility, membrane permeability, and binding interactions with target proteins.[2] For this compound, we anticipate two primary ionizable centers: the carboxylic acid group (acidic) and the imidazole ring (which can be basic).

Recommended Methodology: Potentiometric Titration

Potentiometric titration is the historical and current gold-standard method for pKa measurement due to its high precision and accuracy.[10] The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound while monitoring the pH with a calibrated electrode.[11][12] The pKa is determined from the inflection point of the resulting titration curve.[10][11]

Experimental Protocol: Potentiometric pKa Determination

Objective: To accurately determine the pKa value(s) of this compound.

Materials & Equipment:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Magnetic stirrer and stir bar

-

Nitrogen gas line

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Potassium chloride (KCl) for ionic strength adjustment

-

High-purity water and appropriate co-solvents (if needed for solubility)

Step-by-Step Procedure:

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[11]

-

Sample Preparation: Prepare a ~1 mM solution of this compound.[11] If solubility is limited, an appropriate co-solvent like methanol may be used, though it's crucial to note that this will yield an apparent pKa (pKaapp) specific to that solvent mixture.[10]

-

Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M), which mimics physiological conditions and ensures stable readings.[11]

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the titration of basic groups by forming carbonic acid.[11]

-

Titration:

-

To determine the pKa of the carboxylic acid, titrate the sample solution with standardized 0.1 M NaOH.

-

To determine the pKa of the imidazole ring, first acidify the sample solution to ~pH 2 with 0.1 M HCl, then titrate with 0.1 M NaOH.

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition (e.g., drift < 0.01 pH units per minute).[11]

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

-

Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (inflection point) of the titration.[12]

-

The pKa is equal to the pH at the half-equivalence point. This can be read directly from the titration curve.

-

Workflow Visualization

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP & logD) Determination

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.[9] It is commonly expressed as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) for all species at a specific pH.[13] For ionizable molecules like this compound, logD at physiological pH (7.4) is the more relevant parameter.

Recommended Methodology: Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP and logD determination due to its direct measurement of the partitioning phenomenon.[13][14] It involves measuring a compound's concentration in two immiscible phases (typically n-octanol and water) after they have reached equilibrium.[14]

Experimental Protocol: Shake-Flask logD₇.₄ Determination

Objective: To determine the distribution coefficient of this compound at pH 7.4.

Materials & Equipment:

-

n-Octanol (pre-saturated with buffer)

-

Phosphate buffer, pH 7.4 (pre-saturated with n-octanol)

-

Glass vials with Teflon-lined caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with the pH 7.4 buffer and vice-versa by mixing them vigorously for several hours and allowing them to separate overnight. This prevents volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated n-octanol. The phase volume ratio can be adjusted depending on the expected lipophilicity to ensure the final concentration in both phases is within the quantifiable range of the analytical method.[15]

-

Equilibration: Cap the vials tightly and shake them for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached. The system should be maintained at a constant temperature.

-

Phase Separation: Centrifuge the vials at a moderate speed to achieve a clean separation of the two phases.[14]

-

Sampling: Carefully withdraw an aliquot from each phase for analysis. Extreme care must be taken to avoid cross-contamination of the phases.[14]

-

Quantification: Determine the concentration of the compound in both the aqueous (Caq) and octanol (Coct) phases using a validated analytical method like HPLC.

-

Calculation: Calculate the logD₇.₄ using the following formula: LogD₇.₄ = log₁₀ (Coct / Caq)

Workflow Visualization

Caption: Workflow for logD determination by the shake-flask method.

Impact of Physicochemical Properties on Drug Development

The interplay between pKa, logD, and solubility governs a molecule's journey through the body. Optimizing these properties is a balancing act central to medicinal chemistry.[9] A successful oral drug must dissolve in the gastrointestinal tract, permeate the gut wall, survive metabolic processes, and reach its target tissue in sufficient concentration.

-

pKa and Absorption: The ionization state, determined by pKa and the local pH, affects both solubility and permeability. The neutral form of a molecule is generally more lipophilic and thus permeates membranes more easily, while the ionized form is typically more soluble.

-

Lipophilicity (logD) and ADME: Lipophilicity is a double-edged sword. Adequate lipophilicity is required for membrane permeation and target binding, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, rapid metabolism, and potential toxicity.[4][9] The "Rule of Five" suggests that poor absorption or permeation is more likely when logP is greater than 5.[13]

-

Solubility: Aqueous solubility is a prerequisite for absorption.[9] A compound that cannot dissolve cannot be absorbed. Poor solubility is a major hurdle in formulation and can lead to low and variable bioavailability.

Caption: Interplay of physicochemical properties and their impact on ADME.

Conclusion

While this compound remains a molecule with limited publicly available experimental data, its structural motifs suggest potential biological relevance. This guide provides the necessary framework for its comprehensive physicochemical characterization. By employing robust, validated methods such as potentiometric titration and the shake-flask technique, researchers can generate the critical data needed to understand this compound's behavior in biological systems. This knowledge is indispensable for making informed decisions in the complex, multidisciplinary field of drug discovery and development.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015).

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn.

- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

- This compound CAS#: 917364-12-6.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- Protocol for Determining pKa Using Potentiometric Titration.

- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

- What are the physicochemical properties of drug?. (2023). LookChem.

- This compound. Chemsrc.

- This compound hydrochloride. BLD Pharm.

- This compound | 917364-12-6. ChemicalBook.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE.

- Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020).

- Isopropyl 1H-Imidazole-4-carboxyl

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar.

- LogP / LogD shake-flask method. (2024). Protocols.io.

- This compound | C7H10N2O2 | CID 40152224. PubChem.

Sources

- 1. fiveable.me [fiveable.me]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. CAS#:917364-12-6 | this compound | Chemsrc [chemsrc.com]

- 7. This compound | 917364-12-6 [chemicalbook.com]

- 8. This compound | C7H10N2O2 | CID 40152224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

1-isopropyl-1H-imidazole-4-carboxylic acid CAS number

An In-depth Technical Guide to 1-isopropyl-1H-imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. We will detail its core physicochemical properties, outline a robust synthetic protocol, discuss its applications as a key intermediate in the development of therapeutic agents, and provide essential safety and handling guidelines. The central role of the imidazole scaffold in drug design is explored, contextualizing the value of this specific derivative. All information is grounded in authoritative sources to ensure scientific integrity.

Core Identification and Significance

This compound is a substituted imidazole derivative. Its structure is characterized by a central five-membered aromatic imidazole ring, a carboxylic acid group at the 4-position, and an isopropyl substituent at the 1-position nitrogen. This unique combination of functional groups makes it a valuable intermediate in organic synthesis.[1][2]

The imidazole ring is a crucial pharmacophore found in many naturally occurring molecules like the amino acid histidine and in numerous FDA-approved drugs.[3] Its electron-rich nature and the presence of both hydrogen bond donor and acceptor sites allow it to form multiple interactions with biological targets such as enzymes and receptors.[3] The carboxylic acid moiety often serves as a key interaction point or as a bioisostere for other functional groups in drug design, enhancing polarity and enabling further chemical modification.[4][5][6]

Key Identifiers:

-

Chemical Name: this compound

-

Synonyms: 1-(Propan-2-yl)-1H-imidazole-4-carboxylic acid

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is essential for its application in a laboratory setting. These properties influence solubility, reactivity, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 154.17 g/mol | [1][2][9] |

| IUPAC Name | 1-(propan-2-yl)-1H-imidazole-4-carboxylic acid | [2] |

| Canonical SMILES | CC(C)N1C=NC=C1C(=O)O | [1] |

| InChI Key | YNVHXICSOWGFDO-UHFFFAOYSA-N | [9] |

| Appearance | Typically a white to off-white solid powder. | [5] |

| Solubility | Expected to be soluble in polar organic solvents. | [5] |

Synthesis Protocol: Hydrolysis of Ester Precursor

One of the most direct and common methods for preparing imidazole-4-carboxylic acids is through the hydrolysis of their corresponding ester precursors (e.g., ethyl or methyl esters).[10][11][12] This process, known as saponification, utilizes a strong base to convert the ester into a carboxylate salt, which is then protonated with acid to yield the final carboxylic acid.

Causality in Experimental Design: The choice of a basic hydrolysis is predicated on the high efficiency of saponification for robust esters. Potassium hydroxide is selected for its high solubility in aqueous or alcoholic solvents. The final acidification step is critical; adjusting the pH to just below the pKa of the carboxylic acid ensures complete protonation and precipitation of the product, maximizing yield.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, ethyl 1-isopropyl-1H-imidazole-4-carboxylate, in ethanol.

-

Base Addition: Prepare a solution of potassium hydroxide (KOH) in water and add it to the flask. A typical molar excess of 2-3 equivalents of KOH is used to drive the reaction to completion.

-

Hydrolysis: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

-

Workup - Neutralization: After cooling the mixture to room temperature, slowly add a strong acid, such as concentrated hydrochloric acid (HCl), to neutralize the excess base and protonate the carboxylate. Adjust the pH to approximately 1-2 to ensure full precipitation of the product.[10][12]

-

Isolation: The resulting solid precipitate is collected by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove inorganic salts. For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary utility of this compound is as a molecular scaffold or building block for the synthesis of more complex, biologically active molecules.[4][13]

-

Enzyme Inhibitors and Receptor Antagonists: The imidazole core is a key feature in molecules designed to inhibit enzymes or block receptors. For instance, it is a component of angiotensin II receptor antagonists.[4][6] The carboxylic acid group can mimic the side chain of aspartic or glutamic acid, forming critical salt-bridge interactions within a protein's active site.

-

Antimicrobial and Anticancer Agents: Imidazole derivatives have shown significant potential as antimicrobial and anticancer agents.[3][4] This compound serves as a starting point for creating libraries of novel derivatives to be screened for therapeutic activity.

-

Coordination Chemistry: The N/O donor atoms in imidazole carboxylic acids make them effective ligands for creating metal-organic complexes, which have applications in catalysis and materials science.[14][15]

Conceptual Role in Drug Discovery

Caption: Role as a building block in a typical drug discovery pipeline.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided results, general precautions for imidazole carboxylic acid derivatives should be followed. These compounds are typically acidic and can be irritating.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[18]

-

Handling: Use only under a chemical fume hood to avoid inhalation of dust.[18] Avoid breathing dust, fume, gas, mist, vapors, or spray.[16] Wash hands and any exposed skin thoroughly after handling.[17]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

These guidelines are based on SDS information for structurally related imidazole compounds and represent best practices for laboratory safety.

Conclusion

This compound (CAS: 917364-12-6) is a well-defined chemical entity with significant value for the scientific community. Its utility as a synthetic intermediate is rooted in the proven importance of the imidazole pharmacophore in drug discovery. Understanding its properties, synthesis, and safe handling is crucial for researchers aiming to leverage this compound in the creation of novel therapeutics and advanced materials.

References

- ChemWhat. This compound CAS#: 917364-12-6. [Link]

- Chemsrc. This compound. [Link]

- PubChem. This compound. [Link]

- PubChem. 1-Isopropyl-1H-imidazole-5-carboxylic acid. [Link]

- Google Patents. CN102643237A - Method for preparing 1H-imidazole-4-formic acid.

- Google Patents.

- ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)

- ResearchGate. Ligating properties of 1H-imidazole-4-carboxylic acid. [Link]

- National Center for Biotechnology Information. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. [Link]

- National Center for Biotechnology Information.

- National Center for Biotechnology Information. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

- SIELC Technologies. 1H-Imidazole-4-carboxylic acid. [Link]

- PubChem. Imidazole-4-carboxylic acid. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | C7H10N2O2 | CID 40152224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS#:917364-12-6 | this compound | Chemsrc [chemsrc.com]

- 8. This compound | 917364-12-6 [chemicalbook.com]

- 9. 1-Isopropyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 | CID 23162525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]

- 12. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]

- 13. chemimpex.com [chemimpex.com]

- 14. researchgate.net [researchgate.net]

- 15. 1H-Imidazole-4-carboxylic acid | 1072-84-0 [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. mmbio.byu.edu [mmbio.byu.edu]

Introduction: Situating 1-isopropyl-1H-imidazole-4-carboxylic Acid in Modern Research

An In-depth Technical Guide to the Molecular Weight and Characterization of 1-isopropyl-1H-imidazole-4-carboxylic Acid

In the landscape of small molecule drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents.[1][2][3] Among these, the imidazole ring is a privileged scaffold, appearing in drugs with activities ranging from antifungal to antihypertensive.[4] this compound (CAS No: 917364-12-6) represents a key building block within this chemical space.[5][6] Its structure, featuring an imidazole core, a carboxylic acid group, and an isopropyl substituent, presents a unique combination of properties valuable for medicinal chemists. The carboxylic acid moiety, for instance, can act as a bioisostere for other functional groups or engage in critical hydrogen bonding interactions within a biological target.[7]

This guide provides a comprehensive technical overview centered on a fundamental, yet critical, parameter of this molecule: its molecular weight. We will move beyond a simple statement of the value to explore its theoretical basis, detail the rigorous experimental protocols for its verification, and place its importance within the broader context of drug development and analytical chemistry. This document is intended for researchers, scientists, and drug development professionals who require a practical understanding of how a molecule's identity and purity are unequivocally established.

Part 1: Fundamental Molecular Properties

The foundational step in characterizing any chemical entity is to define its basic properties. These values are the bedrock upon which all subsequent experimental work is built. For this compound, these properties are summarized below.

Chemical Identity and Structure

The unambiguous identification of a molecule is achieved through its molecular formula and structure.

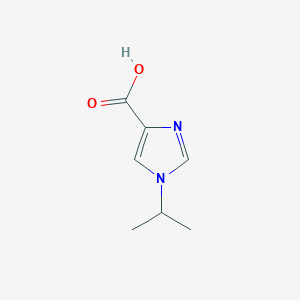

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the atoms.

Caption: 2D Structure of this compound.

Theoretical Molecular Weight

The molecular weight is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms in the molecular formula (C₇H₁₀N₂O₂).

-

Carbon (C): 7 × 12.011 u = 84.077 u

-

Hydrogen (H): 10 × 1.008 u = 10.080 u

-

Nitrogen (N): 2 × 14.007 u = 28.014 u

-

Oxygen (O): 2 × 15.999 u = 31.998 u

Sum (Molecular Weight): 154.169 u

For practical applications in mass spectrometry, the monoisotopic mass is often used, which is the mass calculated using the mass of the most abundant isotope of each element.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | [5][8] |

| Average Molecular Weight | 154.168 g/mol | [5] |

| Monoisotopic Mass | 154.074228 Da | [9] |

| CAS Number | 917364-12-6 | [5][6] |

Part 2: Experimental Verification of Molecular Identity

While theoretical calculations provide an expected value, rigorous experimental verification is mandatory in any scientific or drug development setting to confirm the identity and purity of a synthesized compound. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.[10][11][12]

Mass Spectrometry (MS) for Direct Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13][14] It provides a direct and highly accurate measurement of the molecular weight.[14][15] For a compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, as the chromatography step separates the target compound from any impurities before it enters the mass spectrometer.[11]

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the synthesized this compound.

-

Dissolve the sample in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~10 µg/mL for analysis. The final concentration should be optimized based on instrument sensitivity.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm) is typically used for polar organic molecules.

-

Mobile Phase A: Water + 0.1% Formic Acid. The acid helps to protonate the analyte for better ionization.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes. This ensures that compounds with varying polarities are eluted.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) is ideal for polar molecules like this one.[11]

-

Polarity: Run in both positive and negative ion modes to maximize the chance of observing a clear molecular ion.

-

Expected Ions:

-

Positive Mode [M+H]⁺: 154.0742 + 1.0078 = 155.0820 m/z

-

Negative Mode [M-H]⁻: 154.0742 - 1.0078 = 153.0664 m/z

-

-

Mass Analyzer: A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred to obtain a highly accurate mass measurement, which can be used to confirm the elemental composition.[13][14]

-

Caption: Experimental workflow for LC-MS analysis.

Trustworthiness through Self-Validation: The power of high-resolution MS lies in its ability to self-validate. The measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated theoretical mass.[14] A match provides extremely high confidence in the assigned molecular formula, and therefore, the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While MS confirms the mass, NMR spectroscopy confirms the structure—the specific arrangement of atoms.[10][16] It provides information about the chemical environment of each nucleus (typically protons, ¹H NMR), confirming that the mass measured corresponds to the correct isomer.[17][18]

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can exchange with the acidic proton.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0 ppm.[16]

-

Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicity) to infer neighboring protons.

For this compound, we would expect to see:

-

A doublet: Integrating to 6 protons (from the two -CH₃ groups of the isopropyl).

-

A septet: Integrating to 1 proton (from the -CH group of the isopropyl).

-

Two singlets: Each integrating to 1 proton (from the two C-H protons on the imidazole ring).

-

A broad singlet: Integrating to 1 proton (from the carboxylic acid -OH). This peak may be broad and its chemical shift can vary.

The presence of all these signals with the correct integrations and multiplicities provides definitive confirmation of the molecular structure, validating that the molecular weight of 154.17 g/mol belongs to the correct molecule.

Part 3: Significance in Drug Development

The molecular weight of a compound is more than just a physical constant; it is a critical parameter in the drug discovery and development pipeline.[19][20]

-

Drug-Likeness and Oral Bioavailability: The "Rule of Five," a set of guidelines developed by Christopher A. Lipinski, predicts the potential for a compound to be orally bioavailable. One of the key rules is that the molecular weight should be less than 500 Daltons. At ~154 Da, this compound falls well within this range, making it an attractive starting point or fragment for drug design.[2] Small molecules with low molecular weight generally exhibit better absorption and distribution properties.[2][3]

-

Purity and Quality Control: In pharmaceutical manufacturing, confirming the molecular weight is a fundamental quality control step. Any deviation from the expected mass in a sample would indicate the presence of impurities or degradation products, which must be identified and characterized.[11]

-

Regulatory Submission: Regulatory bodies like the FDA require unambiguous proof of structure and identity for any new chemical entity. High-resolution mass spectrometry and NMR data are essential components of the Characterization section of any regulatory filing.

Conclusion

The molecular weight of this compound is theoretically calculated to be 154.169 g/mol . However, this in-depth guide demonstrates that establishing this value in a research and development context is a multi-faceted process. It requires rigorous experimental verification through powerful analytical techniques, primarily high-resolution mass spectrometry for direct mass measurement and NMR spectroscopy for structural validation. The convergence of data from these orthogonal methods provides the high degree of certainty required to advance a compound like this through the demanding pipeline of modern drug discovery. Understanding this process is fundamental for any scientist working to translate novel molecules into effective therapies.

References

- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

- LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]

- Bioanalysis Zone. Small molecule analysis using MS. [Link]

- BYJU'S. NMR Spectroscopy. [Link]

- American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]

- Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

- HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]

- TIGP. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. [Link]

- ChemWhat. This compound CAS#: 917364-12-6. [Link]

- Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

- MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

- American Society of Brewing Chemists.

- SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

- Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

- Shimadzu. Analytical Methods for Organic Acids. [Link]

- PharmaFeatures. (2024, September 20).

- PubChem. This compound. [Link]

- PubMed Central. Paving the way for small-molecule drug discovery. [Link]

- Patheon pharma services. (2024, October 28).

- Acanthus Pharma Services.

- PubChem. 1-Isopropyl-1H-imidazole-5-carboxylic acid. [Link]

- Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. [Link]

- Google Patents. CN102643237A - Method for preparing 1H-imidazole-4-formic acid.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- lookchem. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. [Link]

- Organic Chemistry Portal. Imidazole synthesis. [Link]

- ResearchGate. (2025, August 6). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)

- PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

Sources

- 1. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Small Molecule Drugs? - Patheon pharma services [patheon.com]

- 3. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 917364-12-6 [chemicalbook.com]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C7H10N2O2 | CID 40152224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Isopropyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 | CID 23162525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. byjus.com [byjus.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. azolifesciences.com [azolifesciences.com]

- 13. zefsci.com [zefsci.com]

- 14. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 18. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 19. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 20. Small Molecule Development: Elevate Your Drug Discovery [acanthuspharma.com]

An In-depth Technical Guide to the Solubility of 1-isopropyl-1H-imidazole-4-carboxylic Acid in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter in the fields of pharmaceutical sciences and chemical process development. For active pharmaceutical ingredients (APIs) and their intermediates, such as 1-isopropyl-1H-imidazole-4-carboxylic acid, understanding and quantifying solubility in various organic solvents is paramount for designing robust crystallization processes, ensuring formulation stability, and optimizing reaction conditions. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering insights into the molecular determinants of solubility, methodologies for its experimental determination, and the application of computational predictive models.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to low bioavailability, erratic absorption, and difficulties in formulation, ultimately hindering the therapeutic potential of a promising compound.[1] this compound, a heterocyclic carboxylic acid, represents a class of molecules frequently encountered in medicinal chemistry. Its solubility profile in organic solvents is a key determinant for its purification, isolation, and formulation into a final drug product.

This guide will delve into the multifaceted nature of solubility, focusing on this compound as a case study. We will explore the interplay of its structural features with various organic solvents, provide actionable protocols for solubility assessment, and discuss the emerging role of in-silico tools for solubility prediction.

Physicochemical Properties of this compound

Understanding the solubility of a compound begins with a thorough characterization of its intrinsic properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | PubChem[2] |

| Molecular Weight | 154.17 g/mol | PubChem[2] |

| Structure | Imidazole ring with an isopropyl group at the 1-position and a carboxylic acid group at the 4-position. | |

| pKa | The imidazole ring has a pKa of approximately 6-7 for the protonated form, while the carboxylic acid has a pKa in the range of 2-4. The exact values for this specific molecule may vary. | General knowledge |

| Hydrogen Bond Donors | 1 (from the carboxylic acid OH) | PubChem[2] |

| Hydrogen Bond Acceptors | 3 (from the two nitrogen atoms of the imidazole ring and the carbonyl oxygen of the carboxylic acid) | PubChem[2] |

The presence of both a hydrogen bond donor (-COOH) and multiple hydrogen bond acceptors, along with a polar imidazole ring and a non-polar isopropyl group, gives this compound an amphiphilic character. This dual nature is central to its solubility behavior.

Theoretical Framework: Factors Governing Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. For a complex molecule like this compound, a more nuanced consideration of intermolecular forces is necessary.

The Role of Polarity and Hydrogen Bonding

The solubility of a solute in a solvent is dictated by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for this compound due to their ability to form strong hydrogen bonds with the carboxylic acid and imidazole moieties. The hydrocarbon portion of the alcohols can also interact favorably with the non-polar isopropyl group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are hydrogen bond acceptors but not donors. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are highly polar and are generally excellent solvents for a wide range of organic compounds, including those with hydrogen bonding capabilities.[3] For the related compound, 1H-imidazole-4-carboxylic acid, a solubility of 10 mg/mL in DMSO has been reported, suggesting that this compound is also likely to be soluble in this solvent.[4] Acetone, being less polar, may exhibit lower solvating power.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong hydrogen bonds and have low polarity. Consequently, they are generally poor solvents for polar molecules like this compound. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the acid is not compensated by the weak van der Waals interactions that would be formed with a non-polar solvent.

Crystalline Structure and Lattice Energy

The stability of the crystal lattice of the solid solute plays a crucial role. A high lattice energy, resulting from strong intermolecular forces in the solid state, will necessitate a more powerful solvent to overcome these forces and facilitate dissolution. Polymorphism, the ability of a compound to exist in multiple crystal forms, can also significantly impact solubility, as different polymorphs will have different lattice energies.

Temperature Effects

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it requires an input of energy. Increased temperature provides the necessary thermal energy to break the solute-solute and solvent-solvent interactions.

The relationship between intermolecular forces and solubility is depicted in the following diagram:

Caption: Intermolecular forces governing solubility.

Quantitative Solubility Data

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | High | Strong hydrogen bonding potential. |

| Ethanol | Polar Protic | High | Similar to methanol, with a slight increase in non-polar character. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor. The parent compound, 1H-imidazole-4-carboxylic acid, is soluble at 10 mg/mL.[4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Strong polar aprotic solvent. |

| Acetone | Polar Aprotic | Moderate | Less polar than DMSO and DMF. |

| Ethyl Acetate | Moderately Polar | Low to Moderate | Limited hydrogen bonding capability. |

| Dichloromethane (DCM) | Non-polar | Low | Poor solvent for polar, hydrogen-bonding solutes. |

| Toluene | Non-polar | Low | Aromatic, but lacks strong interactions with the solute. |

| Hexane | Non-polar | Very Low | Aliphatic, non-polar solvent with only weak van der Waals forces. |

Experimental Determination of Solubility

Accurate determination of solubility requires robust and well-controlled experimental methods. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

Equilibrium Solubility Determination by the Shake-Flask Method

This method measures the concentration of a solute in a saturated solution in thermodynamic equilibrium with the solid solute.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe with a filter.

-

Analysis: Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy with a pre-established calibration curve.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

High-Throughput Screening (HTS) Methods

In early-stage drug development, kinetic solubility measurements are often employed for rapid screening of a large number of compounds.[7] These methods, such as nephelometry, measure the point at which a compound precipitates from a solution as an anti-solvent is added.[1][7] While faster, kinetic solubility may not always correlate directly with thermodynamic equilibrium solubility.

The experimental workflow for solubility determination is outlined below:

Caption: Experimental workflow for solubility determination.

Computational Approaches to Solubility Prediction

Given the time and resources required for experimental solubility determination, computational models have become invaluable tools in drug discovery and development.[8][9]

Machine Learning Models

In recent years, machine learning (ML) models have demonstrated significant success in predicting aqueous and organic solubility.[8][9] These models are trained on large datasets of known solubility data and use molecular descriptors or fingerprints to learn the complex relationships between a molecule's structure and its solubility.[8] While powerful, the accuracy of these models is highly dependent on the quality and diversity of the training data.

Physics-Based Models (e.g., COSMO-RS)

Physics-based models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), offer a more first-principles approach to solubility prediction. COSMO-RS uses quantum chemical calculations to determine the chemical potential of a solute in a solvent, from which solubility can be calculated. A key advantage of this method is its ability to predict solubility in a wide range of solvents without the need for extensive experimental data for model training.[10]

Conclusion and Future Outlook

The solubility of this compound in organic solvents is a complex interplay of its amphiphilic nature and the properties of the solvent. While polar protic and aprotic solvents are expected to be effective, non-polar solvents are likely to be poor choices. This guide has provided a theoretical framework for understanding these interactions, a practical protocol for experimental solubility determination, and an overview of the potential of computational prediction.

For researchers and drug development professionals, a comprehensive understanding of solubility is not merely an academic exercise but a practical necessity. The methodologies and principles outlined herein provide a robust foundation for making informed decisions in process development, formulation design, and the overall advancement of new chemical entities. As computational methods continue to improve in accuracy and accessibility, their integration with targeted experimental work will undoubtedly accelerate the development of new and improved therapeutics.

References

- PubChem. (n.d.). Imidazole-4-carboxylic acid. National Center for Biotechnology Information.

- ChemWhat. (n.d.). This compound CAS#: 917364-12-6.

- Klamt, A. (2003). Prediction of Solubility with COSMO-RS. Zenodo. [Link]

- St. John, P. C., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- Al-Barakati, A., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. [Link]

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- ResearchGate. (2024).

- Iljin, V. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP.

- Domanska, U., & Krolikowski, M. (2012). Solubility of Imidazoles in Alcohols.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

- Klamt, A., & Eckert, F. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computational chemistry, 23(2), 275-281. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Štejfa, V., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Molecular pharmaceutics, 19(10), 3749-3763. [Link]

- PubChem. (n.d.). 4-Imidazolemethanol. National Center for Biotechnology Information.

- D'Agostino, T., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International journal of pharmaceutics, 659, 124233. [Link]

- Reddit. (2023). carboxylic acid solubility + TLC. r/chemhelp. [Link]

- ChemBK. (n.d.). 1H-Imidazole-4-carboxylic acid methyl ester.

- Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO)

Sources

- 1. scispace.com [scispace.com]

- 2. Development of machine learning model and analysis study of drug solubility in supercritical solvent for green technology development - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. approcess.com [approcess.com]

- 7. researchgate.net [researchgate.net]

- 8. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 10. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]

1-isopropyl-1H-imidazole-4-carboxylic acid spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-isopropyl-1H-imidazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This compound (C₇H₁₀N₂O₂), a substituted imidazole, represents a class of heterocyclic compounds with significant potential in medicinal chemistry, owing to the prevalence of the imidazole motif in numerous biologically active molecules.[1] This guide provides a comprehensive analysis of the core spectroscopic techniques required to characterize this specific molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is structured not as a rigid template, but as a dynamic guide that delves into the causality behind experimental choices and data interpretation. For researchers, scientists, and drug development professionals, a thorough understanding of these spectroscopic signatures is paramount for confirming synthesis, assessing purity, and understanding the molecule's electronic and structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. We will examine both ¹H (proton) and ¹³C NMR data.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a map of the hydrogen atoms within a molecule, revealing how many different types of protons exist and how they are related to their neighbors.

A robust protocol is essential for acquiring high-quality, reproducible data.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).

-

Spectrometer Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

-

Data Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard ¹H pulse program is then executed to acquire the Free Induction Decay (FID).

-

Data Processing: A Fourier transform is applied to the FID to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak identification.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

The structure of this compound suggests five distinct proton signals. The expected chemical shifts are influenced by the electronic environment of the imidazole ring and the electron-withdrawing carboxylic acid group.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |

| H-a (Imidazole C2-H) | ~7.7 - 8.0 | Singlet (s) | 1H | N/A | Proton on a carbon between two nitrogen atoms is highly deshielded. |

| H-b (Imidazole C5-H) | ~7.5 - 7.8 | Singlet (s) | 1H | N/A | Aromatic proton adjacent to the carboxylic acid group. |

| H-c (Isopropyl CH) | ~4.4 - 4.7 | Septet (sept) | 1H | ~6.8 | Methine proton split by six equivalent methyl protons. Deshielded by direct attachment to the imidazole nitrogen. |

| H-d (Isopropyl CH₃) | ~1.4 - 1.6 | Doublet (d) | 6H | ~6.8 | Six equivalent methyl protons split by the single methine proton. |

| H-e (Carboxylic Acid OH) | ~12.0 - 13.0 | Broad Singlet (br s) | 1H | N/A | Highly deshielded acidic proton, often broad due to hydrogen bonding and chemical exchange.[2] |

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, making it an invaluable tool for confirming the molecular framework.

The protocol is similar to ¹H NMR, but requires a greater number of scans due to the low natural abundance of the ¹³C isotope (~1.1%).

-

Sample Preparation: A more concentrated sample (~20-50 mg in ~0.7 mL of solvent) is typically used.

-

Spectrometer Setup: The instrument is tuned to the ¹³C frequency.

-

Data Acquisition: A proton-decoupled pulse sequence is standard, which results in a spectrum where all carbon signals appear as singlets. This simplifies the spectrum and improves the signal-to-noise ratio. A significantly larger number of scans are accumulated compared to ¹H NMR.

-

Data Processing: Fourier transform, phasing, and baseline correction are performed as with ¹H NMR.

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

The molecule has six unique carbon environments. The chemical shifts are predicted based on known values for imidazole, carboxylic acid, and alkyl functional groups.[3][4]

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Carboxylic Acid) | ~165 - 185 | Carbonyl carbons are significantly deshielded and appear far downfield.[2] |

| C2 (Imidazole) | ~135 - 140 | Carbon atom situated between two electronegative nitrogen atoms. |

| C4 (Imidazole) | ~125 - 135 | Quaternary carbon attached to the carboxylic acid group. |

| C5 (Imidazole) | ~118 - 125 | Aromatic CH carbon. |

| CH (Isopropyl) | ~48 - 55 | Aliphatic carbon directly attached to a nitrogen atom. |

| CH₃ (Isopropyl) | ~20 - 25 | Equivalent aliphatic methyl carbons. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Modern FTIR spectrometers often use an ATR accessory, which simplifies sample handling.

-

Instrument Background: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is collected to subtract atmospheric and instrument-related absorptions.

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition: A pressure clamp is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed for characteristic absorption bands.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Data Interpretation and Key Absorptions

The IR spectrum of a carboxylic acid is highly characteristic due to the presence of both hydroxyl (-OH) and carbonyl (C=O) groups.[5][6]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Functional Group |

| O-H Stretch | 2500 - 3300 | Very Broad, Strong | Carboxylic Acid O-H |

| C-H Stretch (sp³) | 2850 - 3000 | Medium | Isopropyl C-H |

| C=O Stretch | 1700 - 1725 | Strong, Sharp | Carboxylic Acid C=O |

| C=N / C=C Stretch | 1500 - 1650 | Medium-Strong | Imidazole Ring |

| C-O Stretch | 1210 - 1320 | Strong | Carboxylic Acid C-O |

The most telling feature is the extremely broad O-H stretching band that spans from ~3300 cm⁻¹ down to ~2500 cm⁻¹, often obscuring the C-H stretches.[2][7] This broadness is a direct result of strong intermolecular hydrogen bonding, which creates a wide range of vibrational energy states.[5] The intense C=O stretch around 1710 cm⁻¹ further confirms the carboxylic acid functionality.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is the method of choice.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

LC Separation (Optional but Recommended): Inject the sample into an HPLC system to purify it from non-volatile salts or minor impurities before it enters the mass spectrometer.

-

Ionization (ESI): The sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) are formed.

-

Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: LC-MS workflow and potential fragmentation pathways.

Data Interpretation

The molecular weight of this compound is 154.17 g/mol .

-

Parent Ion: In positive ion mode ESI, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of approximately 155.08. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be seen at m/z 153.06. High-resolution mass spectrometry (HRMS) could confirm the elemental formula (C₇H₁₁N₂O₂ for the [M+H]⁺ ion) with high accuracy.

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments can induce fragmentation to probe the structure. Common fragmentation pathways for carboxylic acids include the loss of water (-18 Da) and the loss of the entire carboxyl group (-45 Da).[8][9] Another likely fragmentation would be the cleavage of the isopropyl group.

| Ion | Formula | m/z (Positive Mode) | Description |

| [M+H]⁺ | C₇H₁₁N₂O₂⁺ | 155.08 | Protonated molecular ion |

| [M-H₂O+H]⁺ | C₇H₉N₂O⁺ | 137.07 | Loss of water from the carboxylic acid |

| [M-COOH+H]⁺ | C₆H₁₀N₂⁺ | 110.06 | Loss of the carboxylic acid group |

Conclusion

The structural confirmation of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of the key carboxylic acid and imidazole functional groups, with its characteristic broad O-H stretch being a primary identifier. Finally, mass spectrometry confirms the molecular weight and elemental composition, lending finality to the structural assignment. Together, these techniques form a self-validating system, providing the robust and reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

- The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications.

- ChemicalBook. 1H-Imidazole-4-carboxylicacid,1-propyl-(9CI)(149096-35-5) 1H NMR.

- ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).

- ChemicalBook. 1H-Imidazole-4-carboxylic acid synthesis.

- ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- PubChem. This compound.

- Sigma-Aldrich. 1-h-imidazole-4-carboxylic acid.

- Google Patents. CN102643237A - Method for preparing 1H-imidazole-4-formic acid.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Millersville University. Table of Characteristic IR Absorptions.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemicalBook. 1H-Imidazole-4-carboxylic acid(1072-84-0) 1H NMR.

- Chemsrc. This compound.

- MedChemExpress. 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.

- PubMed. Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry.

- Organic Chemistry Portal. Imidazole synthesis.

- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide.

- National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.

- Indian Journal of Chemistry. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.

- ResearchGate. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. echemi.com [echemi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-isopropyl-1H-imidazole-4-carboxylic acid

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-isopropyl-1H-imidazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for the structural elucidation of this heterocyclic compound. We will explore the causal relationships behind spectral features, present detailed experimental protocols, and provide a predictive analysis based on established NMR principles and data from analogous structures.

Introduction

This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules and pharmaceuticals.[1] A thorough understanding of its structure and electronic properties is paramount for drug design and development. NMR spectroscopy is an indispensable tool for this purpose, offering detailed insights into the molecular framework.[2][3] This guide will focus on the interpretation of the ¹H and ¹³C NMR spectra, providing a foundational understanding for its characterization.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the imidazole ring, the isopropyl substituent, and the carboxylic acid group. The chemical shifts are influenced by the electronic environment of each proton, which is modulated by the aromaticity of the imidazole ring and the electron-withdrawing nature of the carboxylic acid group.[4]

Imidazole Ring Protons (H-2 and H-5): The imidazole ring features two protons, H-2 and H-5.

-

H-2 Proton: The proton at the C-2 position is expected to appear as a singlet at the most downfield region among the ring protons, typically in the range of δ 7.5-8.5 ppm.[5] This significant downfield shift is attributed to the deshielding effect of the two adjacent nitrogen atoms.

-

H-5 Proton: The proton at the C-5 position is also anticipated to be a singlet and will likely resonate slightly upfield compared to H-2, generally in the range of δ 7.0-8.0 ppm.[5]

Isopropyl Group Protons: The isopropyl group will give rise to two distinct signals:

-

Methine Proton (-CH): A septet is expected for the methine proton due to coupling with the six equivalent methyl protons. Its chemical shift is predicted to be in the range of δ 4.0-5.0 ppm, influenced by the adjacent nitrogen atom of the imidazole ring.

-

Methyl Protons (-CH₃): A doublet will be observed for the six equivalent methyl protons, resulting from coupling with the methine proton. This signal is expected to appear in the upfield region, around δ 1.4-1.6 ppm.

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often exceeding δ 10-13 ppm.[6][7] Its broadness is a result of hydrogen bonding and chemical exchange.[8][9] This signal may be exchangeable with D₂O, leading to its disappearance from the spectrum upon addition of a drop of D₂O to the NMR sample.[9]

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the natural abundance of ¹³C (1.1%), these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.[10]

Imidazole Ring Carbons (C-2, C-4, and C-5):

-

C-2 Carbon: This carbon, situated between two nitrogen atoms, is the most deshielded of the ring carbons and is expected to resonate in the range of δ 135-145 ppm.

-

C-4 Carbon: The C-4 carbon, bearing the carboxylic acid group, will also be significantly downfield, with an expected chemical shift in the range of δ 130-140 ppm.

-

C-5 Carbon: The C-5 carbon is predicted to be the most upfield of the imidazole ring carbons, likely appearing in the range of δ 115-125 ppm.

Isopropyl Group Carbons:

-

Methine Carbon (-CH): The methine carbon, directly attached to the nitrogen atom, will have a chemical shift in the range of δ 45-55 ppm.

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will resonate in the upfield region of the spectrum, typically between δ 20-25 ppm.

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, with a predicted chemical shift in the range of δ 160-175 ppm.[6]

Data Summary

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These values are estimates based on known data for similar structures and general NMR principles.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.5 - 8.5 | Singlet | - |

| H-5 | 7.0 - 8.0 | Singlet | - |

| -CH (isopropyl) | 4.0 - 5.0 | Septet | ~7 |

| -CH₃ (isopropyl) | 1.4 - 1.6 | Doublet | ~7 |

| -COOH | 10 - 13 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 135 - 145 |

| C-4 | 130 - 140 |

| C-5 | 115 - 125 |

| -CH (isopropyl) | 45 - 55 |

| -CH₃ (isopropyl) | 20 - 25 |

| -COOH | 160 - 175 |

Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of this compound and highlights the key proton and carbon assignments.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

A standardized and robust protocol is essential for acquiring high-quality NMR data.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.[11]

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. ¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 15-20 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Signal averaging (e.g., 8-16 scans) is usually sufficient for a sample of this concentration.

4. ¹³C NMR Data Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra to obtain a flat baseline.

-

Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivity.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Workflow for Structural Elucidation

The following diagram outlines the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural analysis.

For unambiguous assignments, especially in more complex molecules, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-proton and proton-carbon correlations.[3]

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental NMR principles and data from related compounds. The presented experimental protocols and analytical workflow offer a robust framework for the structural characterization of this and similar heterocyclic molecules. A thorough understanding of the NMR spectral features is critical for confirming the identity, purity, and structure of such compounds in research and development settings.

References

- Moore, S. J., Lachicotte, R. J., Sullivan, S. T., & Marzilli, L. G. (1994). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry, 33(20), 4641–4649. [Link]

- ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c.

- CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.

- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- Moore, S. J., & Marzilli, L. G. (1995). NMR Coupling versus NMR Chemical Shift Information in Metallobiochemistry. High-Resolution One-Bond 1H−13C Coupling Constants Obtained by a Sensitive Reverse Detection Method. Inorganic Chemistry, 34(23), 5769–5777. [Link]

- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.